

Analytical Methods for the Detection of Isopropylamphetamine: Application Notes and Protocols

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Compound of Interest

Compound Name: Isopropylamphetamine

Cat. No.: B12803118

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Introduction

Isopropylamphetamine is a psychostimulant belonging to the substituted amphetamine class. As a structural analog of amphetamine and methamphetamine, its detection and quantification in various biological matrices are of interest in forensic toxicology, clinical chemistry, and pharmaceutical research. This document provides detailed application notes and protocols for the analytical determination of **isopropylamphetamine** using modern chromatographic and immunoassay techniques. The methodologies are based on established procedures for related amphetamine compounds and are adapted for the specific detection of **isopropylamphetamine**.

Data Presentation

The following tables summarize the performance characteristics of various analytical methods applicable to the detection of amphetamine-type substances. While specific quantitative data for **isopropylamphetamine** is limited in the literature, the data presented for amphetamine and methamphetamine provide a reasonable expectation of performance for well-developed methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Amphetamine Analogs

Parameter	Amphetamine	Methamphetamine	Expected Performance for Isopropylamphetamine
Linearity (r^2)	> 0.99	> 0.99	> 0.99
Limit of Detection (LOD)	0.5 - 10 ng/mL	0.5 - 10 ng/mL	1 - 15 ng/mL
Limit of Quantification (LOQ)	1 - 25 ng/mL	1 - 25 ng/mL	2 - 30 ng/mL
Recovery	85 - 110%	85 - 110%	80 - 115%
Precision (%RSD)	< 10%	< 10%	< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Amphetamine Analogs

Parameter	Amphetamine	Methamphetamine	Expected Performance for Isopropylamphetamine
Linearity (r^2)	> 0.995	> 0.995	> 0.995
Limit of Detection (LOD)	0.1 - 2 ng/mL	0.1 - 2 ng/mL	0.2 - 5 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL	0.5 - 5 ng/mL	1 - 10 ng/mL
Recovery	90 - 110%	90 - 110%	85 - 115%
Precision (%RSD)	< 5%	< 5%	< 10%

Table 3: Immunoassay Screening Performance for Amphetamines

Parameter	Amphetamine	Methamphetamine	Expected Performance for Isopropylamphetamine
Cut-off Concentration	300 - 1000 ng/mL	300 - 1000 ng/mL	Potential for cross-reactivity, but cut-off not established
Specificity	Variable, potential for cross-reactivity with other phenethylamines	Variable, potential for cross-reactivity with other phenethylamines	High potential for cross-reactivity with amphetamine/methamphetamine assays

Experimental Protocols

Protocol 1: Sample Preparation from Urine for GC-MS and LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of **isopropylamphetamine** from urine samples.

Materials:

- Urine sample
- Internal standard (e.g., Amphetamine-d5)
- Phosphate buffer (0.1 M, pH 6.0)
- Methanol
- Dichloromethane
- Isopropanol

- Ammonium hydroxide
- Mixed-mode SPE columns (e.g., C8/SCX)

Procedure:

- To 1 mL of urine, add the internal standard.
- Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
- Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer. Do not allow the column to go dry.
- Load the sample onto the SPE column.
- Wash the column with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
- Dry the column under vacuum for 5 minutes.
- Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of the extracted **isopropylamphetamine** with Pentafluoropropionic Anhydride (PFPA) for GC-MS analysis. Derivatization is often necessary to improve the chromatographic properties of amphetamines.^[1]

Materials:

- Dried sample extract from Protocol 1

- Ethyl acetate
- Pentafluoropropionic Anhydride (PFPA)

Procedure:

- To the dried extract, add 50 μ L of ethyl acetate and 50 μ L of PFPA.
- Cap the vial and heat at 70°C for 20 minutes.
- Evaporate the solution to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of ethyl acetate.
- Inject 1 μ L into the GC-MS system.

GC-MS Parameters:

- GC Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS)
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 75°C, hold for 1 minute, then ramp to 300°C at 15°C/minute.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-550

Expected Mass Spectrum of PFPA-derivatized **Isopropylamphetamine**: Based on the structure of **isopropylamphetamine**, the derivatized compound will have a molecular weight of 323.3 g/mol . Expected fragment ions would include those resulting from the loss of the

isopropyl group and cleavage of the propane chain. The mass spectrum available on SpectraBase for underivatized **isopropylamphetamine** can be used as a reference for identifying characteristic fragment ions.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the direct analysis of the extracted **isopropylamphetamine** without derivatization.

Materials:

- Dried sample extract from Protocol 1
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Reconstitution Solvent: 10% Acetonitrile in water

Procedure:

- Reconstitute the dried extract in 100 µL of reconstitution solvent.
- Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters:

- LC Column: C18 column, 100 mm x 2.1 mm, 2.6 µm particle size (e.g., Accucore Phenyl Hexyl)
- Column Temperature: 40°C
- Mobile Phase Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min

- Ionization Mode: Heated Electrospray Ionization (HESI), positive mode
- Spray Voltage: 3500 V
- Sheath Gas: 40 units
- Auxiliary Gas: 10 units
- Capillary Temperature: 320°C

MS/MS Transitions for **Isopropylamphetamine**:

- Precursor Ion (Q1): m/z 178.2 (corresponding to $[M+H]^+$)
- Product Ions (Q3): Based on the structure, characteristic product ions would be expected at m/z 119.1 (loss of the isopropylamino group) and m/z 91.1 (tropylium ion). Collision energies would need to be optimized.

Protocol 4: Immunoassay Screening

Immunoassays are commonly used as a preliminary screening tool for amphetamines.^{[2][3][4]}

Due to the structural similarity, **isopropylamphetamine** is likely to cross-react with immunoassays designed for amphetamine and methamphetamine.^{[5][6][7]}

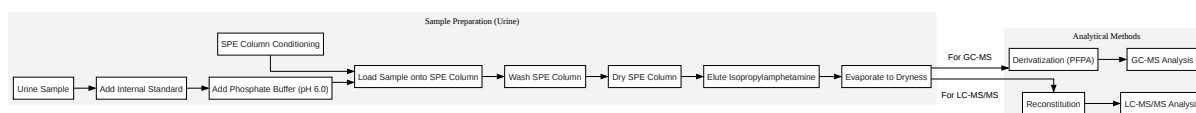
General Procedure (for a lateral flow immunoassay strip):

- Collect a urine specimen in a clean container.^{[7][8]}
- Allow the test strip and urine sample to reach room temperature.
- Immerse the test strip vertically in the urine specimen for at least 10-15 seconds, ensuring the urine level does not exceed the maximum line.^[8]
- Place the test strip on a non-absorbent flat surface.
- Read the results at the time specified by the manufacturer (typically 5 minutes).
- Interpretation:

- Negative: Two lines appear. One in the control region (C) and one in the test region (T).
- Positive: One line appears in the control region (C). No line appears in the test region (T).
- Invalid: No line appears in the control region (C).

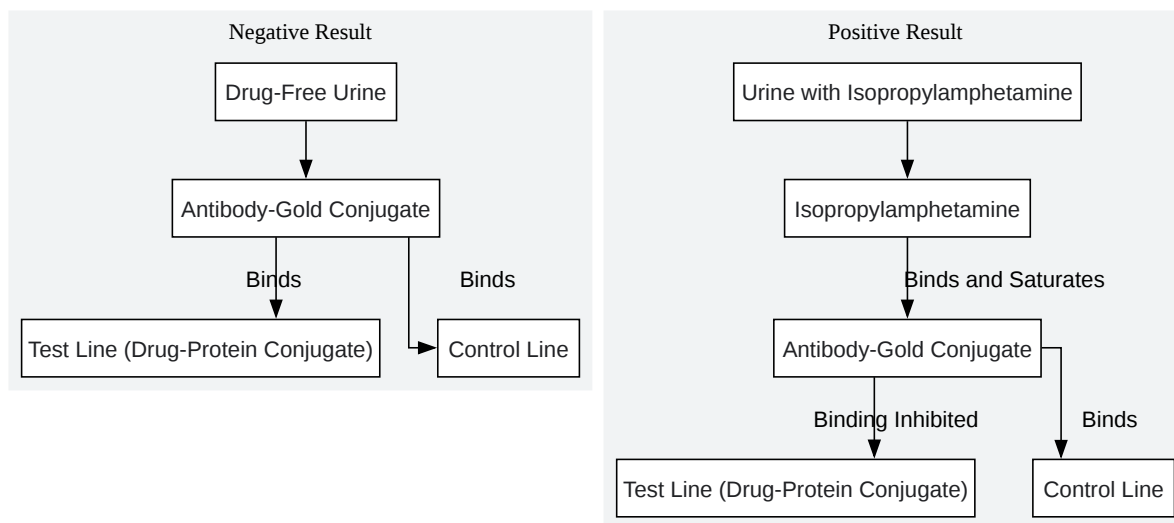
Important Note: All positive immunoassay results should be considered presumptive and must be confirmed by a more specific method such as GC-MS or LC-MS/MS.[9]

Visualizations



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Caption: Workflow for the extraction and analysis of **isopropylamphetamine**.



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Caption: Principle of competitive binding in a lateral flow immunoassay.

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